Ethyl Violet

Descripción

The CIR Expert Panel concluded that the data available on Basic Violet 1, Basic Violet 3, and Basic Violet 4 are insufficient to support the safety of these hair dye ingredients as used in cosmetic formulations.

RN given refers to parent cpd

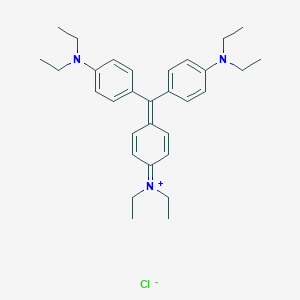

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N3.ClH/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;/h13-24H,7-12H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVICFMRAVNKDOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038913 | |

| Record name | Basic Violet 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Olive green powder; [Acros Organics MSDS] | |

| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2390-59-2 | |

| Record name | Basic Violet 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 42600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Basic Violet 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC VIOLET 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94UZ9RD7TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Absorption Spectrum of Ethyl Violet C.I. 42600

This technical guide provides a comprehensive overview of the absorption spectrum of Ethyl Violet C.I. 42600, tailored for researchers, scientists, and professionals in drug development. This document outlines the key spectral characteristics of this cationic triarylmethane dye, details the experimental protocols for its analysis, and presents logical workflows through diagrammatic representations.

Core Properties of this compound C.I. 42600

This compound, with the Colour Index number 42600 and CAS number 2390-59-2, is a synthetic dye with a molecular formula of C₃₁H₄₂ClN₃ and a molecular weight of 492.15 g/mol .[1][2][3][4] It appears as a dark green crystalline powder and is soluble in water.[2][5] Its applications are diverse, ranging from a general histological and pathological stain to a component in inks and a potential agent in photodynamic therapy.[1][2]

Quantitative Absorption Data

The absorption of light by this compound is dependent on the solvent used. The maximum absorption wavelength (λmax) is a key parameter derived from the absorption spectrum. The molar absorptivity (ε), a measure of how strongly the dye absorbs light at a specific wavelength, is another critical quantitative value.

| Parameter | Value | Solvent/Conditions |

| λmax | 596 nm | Water[1] |

| λmax | 590 - 600 nm | 50:50 IMS/H₂O |

| λmax | 548 nm | In the presence of sodium dodecyl sulfate[6] |

| Molar Extinction Coefficient (ε) | ≥12000 | at 250-256nm in water at 0.003mg/mL[1] |

| Molar Extinction Coefficient (ε) | ≥17000 | at 304-310nm in water at 0.003mg/mL[1] |

Experimental Protocol: Determination of Absorption Spectrum

The following is a detailed methodology for determining the absorption spectrum of this compound C.I. 42600 using a UV-Visible spectrophotometer. This protocol is synthesized from established laboratory procedures for dye analysis.[7][8][9][10]

1. Materials and Equipment:

-

UV-Visible Spectrophotometer (e.g., Agilent Cary 60 or HP-8452A)[7][8]

-

Quartz or glass cuvettes (1 cm path length)[10]

-

This compound C.I. 42600

-

Appropriate solvent (e.g., deionized water, ethanol, or a specified buffer)

-

Volumetric flasks and pipettes for accurate dilutions

-

Lint-free tissues (e.g., KimWipes)

2. Preparation of Solutions:

-

Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 10⁻⁴ M).

-

Working Solutions: Prepare a series of dilutions from the stock solution to create standards of varying concentrations. This is crucial for verifying the Beer-Lambert Law and determining the molar absorptivity.

3. Spectrophotometer Setup and Calibration:

-

Turn on the spectrophotometer and allow the lamp to warm up for the recommended time (typically 3-5 minutes) to ensure a stable light source.[8]

-

Set the desired wavelength range for the scan. For visible dyes like this compound, a range of 380 nm to 800 nm is appropriate.[8][11]

-

Blanking/Zeroing: Fill a clean cuvette with the solvent used to prepare the dye solutions. Place it in the spectrophotometer and record a baseline spectrum. This "blank" measurement is subtracted from subsequent sample measurements to correct for absorbance from the solvent and the cuvette itself.[8][12]

4. Sample Measurement:

-

Rinse a clean cuvette with a small amount of the dye solution to be measured, then fill the cuvette approximately three-quarters full.

-

Wipe the clear sides of the cuvette with a lint-free tissue to remove any fingerprints or smudges.[12]

-

Place the cuvette in the sample holder of the spectrophotometer, ensuring the clear sides are aligned with the light path.

-

Initiate the scan to record the absorbance spectrum. The instrument will plot absorbance as a function of wavelength.

-

For optimal results, the maximum absorbance should ideally be between 0.2 and 1.0 absorbance units.[7] Adjust the concentration of the dye solution if necessary.

5. Data Analysis:

-

From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).

-

If a series of dilutions were measured, plot a calibration curve of absorbance at λmax versus concentration.

-

According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the calibration curve will be equal to the molar absorptivity (assuming a 1 cm path length).

Diagrammatic Representations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectrophotometric analysis of this compound.

Caption: Experimental workflow for spectrophotometric analysis.

Caption: Relationship of terms in the Beer-Lambert Law.

References

- 1. This compound | 2390-59-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. carlroth.com [carlroth.com]

- 4. techmate.co.uk [techmate.co.uk]

- 5. molekula.com [molekula.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. staff.u-szeged.hu [staff.u-szeged.hu]

- 10. lakeheadu.ca [lakeheadu.ca]

- 11. ursinus.edu [ursinus.edu]

- 12. science.valenciacollege.edu [science.valenciacollege.edu]

Solubility Profile of Ethyl Violet in Water and Ethanol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Ethyl Violet (CAS No. 2390-59-2; C.I. Basic Violet 4), a triarylmethane dye, in two common laboratory solvents: water and ethanol (B145695). This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize this compound in their work.

Executive Summary

This compound is a synthetic dye with wide-ranging applications, including as a biological stain and pH indicator.[1] Its effectiveness in these applications is often dependent on its solubility in aqueous and alcoholic solutions. This guide synthesizes available data on the solubility of this compound in water and ethanol, presents a standardized experimental protocol for solubility determination, and provides a logical workflow for this process.

Quantitative Solubility Data

Table 1: Solubility of this compound

| Solvent | Solubility ( g/100 mL) | Temperature | Conditions/Notes | Reference(s) |

| Water | 1.0 | Room Temperature | Most frequently cited value. | [2][3][4][5] |

| Water | 0.1 | Not Specified | ||

| Water | 0.5 | 60°C | Requires ultrasonic agitation and heating. | [6] |

| Ethanol | Soluble | Not Specified | Quantitative data is not specified in the literature. Described as "readily dissolves" or "easily soluble". | [7] |

Note: The discrepancy in the reported aqueous solubility may be due to variations in the experimental conditions or the purity of the dye used.

Experimental Protocol for Solubility Determination

A reliable and standardized method for determining the solubility of chemical compounds is the shake-flask method, as described in the OECD Test Guideline 105. This method is considered the gold standard for obtaining equilibrium solubility data.

Principle

An excess amount of the solid dye is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved dye is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

Materials and Equipment

-

This compound powder (of known purity)

-

Solvent (e.g., distilled water, absolute ethanol)

-

Conical flasks with stoppers

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a conical flask containing a known volume of the solvent (e.g., 50 mL). The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C) and agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the flask from the shaker and allow it to stand to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge an aliquot of the supernatant at a high speed.

-

Carefully withdraw a sample from the clear supernatant and filter it using a syringe filter. This step is critical to avoid including any solid particles in the final measurement.

-

-

Concentration Analysis (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) for this compound (approximately 596 nm).

-

Plot a calibration curve of absorbance versus concentration.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

This technical guide has consolidated the available solubility data for this compound in water and ethanol. While there are some discrepancies in the reported aqueous solubility, a value of 1.0 g/100 mL is most commonly cited. The solubility in ethanol is qualitatively described as high, though a precise quantitative value is elusive in the current literature. The provided experimental protocol, based on the robust shake-flask method, offers a standardized approach for researchers to determine the solubility of this compound with high accuracy in their own laboratories. This information is crucial for the effective formulation and application of this versatile dye in scientific research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 2390-59-2 [m.chemicalbook.com]

- 3. This compound | 2390-59-2 [chemicalbook.com]

- 4. This compound | 2390-59-2 [chemicalbook.com]

- 5. This compound | 2390-59-2 [amp.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Buy this compound For Microscopy, Affordable Price, Laboratory-Grade Dye/Stain [abchemicalindustries.com]

An In-depth Technical Guide to Basic Violet 4 Dye: Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Violet 4, also known as Ethyl Violet or C.I. 42600, is a synthetic cationic triarylmethane dye.[1][2] Characterized by its vibrant violet hue, it sees extensive use across various industrial and scientific fields.[3] Its utility ranges from a colorant in textiles, inks, and paper to a crucial stain in biological and histological studies.[1][3] In recent years, its photophysical properties and biological interactions have garnered interest within the research and drug development communities, particularly for applications in cellular imaging, photodynamic therapy, and as a potential modulator of cellular processes.[4][5] This guide provides a comprehensive technical overview of Basic Violet 4, focusing on its core characteristics, experimental applications, and underlying mechanisms of action.

Core Characteristics

Basic Violet 4 is recognized for its strong coloring power and solubility in water and various organic solvents.[3] Its chemical structure and physical properties are pivotal to its function and applications.

Chemical and Physical Properties

The fundamental properties of Basic Violet 4 are summarized in the table below, providing a quantitative basis for its use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | [4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium chloride | [6] |

| Synonyms | This compound, C.I. 42600, this compound AX | [6] |

| CAS Number | 2390-59-2 | [3] |

| Molecular Formula | C₃₁H₄₂ClN₃ | [3][6] |

| Molecular Weight | 492.14 g/mol | [3] |

| Appearance | Dark green to dark brown crystalline powder | [7] |

| Melting Point | >250°C | |

| Solubility in Water | 10 mg/mL | |

| Solubility in Ethanol | Soluble | [3] |

| pH Indicator Range | 0.0 (Yellow) to 3.5 (Blue) | [8] |

| Light Sensitivity | Light sensitive; undergoes photodeactivation | [2][9] |

Spectral Properties

The interaction of Basic Violet 4 with light is fundamental to its applications in spectrophotometry and fluorescence-based techniques. The dye exhibits strong absorption in the visible region, with its spectral characteristics being solvent-dependent.

| Parameter | Value | Solvent | Reference(s) |

| Absorption Maximum (λmax) | 596 nm | Water | [8] |

| 593 nm | Aqueous (pH 4.5) | [4] | |

| 603 nm | DMSO | [4] | |

| 594 nm | Ethanol | [10] | |

| Molar Extinction Coefficient (ε) | ~75,800 M⁻¹cm⁻¹ (for Crystal Violet) | Water | [11] |

| 11 x 10⁴ M⁻¹cm⁻¹ | Ethanol | [10] | |

| Fluorescence | Exhibits fluorescence, enhanced upon binding to proteins or nucleic acids, which restricts non-radiative decay. | Various | [1] |

Synthesis and Degradation

Synthesis Workflow

Several methods for the industrial synthesis of Basic Violet 4 have been documented. A common approach involves the condensation of N,N-diethylaniline with a carbonyl source, followed by oxidation. The following diagram illustrates a generalized workflow for its synthesis.

Photocatalytic Degradation Pathway

The degradation of Basic Violet 4, particularly through photocatalysis, is an area of active research for environmental remediation. The process typically involves two main routes: the destruction of the chromophore structure and N-de-ethylation.[12]

Experimental Protocols and Applications

Basic Violet 4 and its close analog, Crystal Violet (Basic Violet 3), are widely used in various experimental protocols.

Cell Viability and Proliferation Assay (Crystal Violet Staining)

This protocol is a simple, colorimetric method for determining cell viability in adherent cell cultures. The dye stains the DNA and proteins of attached cells.

Methodology:

-

Cell Seeding: Plate adherent cells in a multi-well plate at a desired density and allow them to attach and grow for a specified period.

-

Cell Treatment: Expose the cells to the experimental conditions (e.g., drug treatment).

-

Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove dead, detached cells.

-

Fixation: Fix the remaining adherent cells with a fixing agent such as methanol (B129727) or 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Staining: Stain the fixed cells with a 0.1% to 0.5% solution of Crystal Violet (or Basic Violet 4) in 20% methanol for 10-30 minutes at room temperature.

-

Washing: Thoroughly wash the stained cells with water to remove excess dye.

-

Solubilization: Air dry the plate, then add a solvent (e.g., methanol or a solution of 33% acetic acid) to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance of the solubilized dye at a wavelength of approximately 570-590 nm using a plate reader. The absorbance is proportional to the number of viable, adherent cells.

Application in Fluorescence Microscopy

While not a classic fluorophore, Basic Violet 4 can be used in fluorescence microscopy, particularly for staining cellular components. Its fluorescence is often enhanced upon binding to macromolecules.

General Protocol for Staining Fixed Cells:

-

Cell Preparation: Grow cells on glass coverslips or imaging-compatible plates.

-

Fixation and Permeabilization: Fix cells as described in the cell viability protocol (e.g., with 4% paraformaldehyde). If targeting intracellular structures, permeabilize the cell membrane with a detergent like 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Staining: Incubate the fixed and permeabilized cells with a dilute solution of Basic Violet 4 (concentration to be optimized, e.g., 1-10 µM) for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells several times with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with excitation and emission filters appropriate for the dye's spectral properties (e.g., excitation around 590 nm and emission in the red spectrum).

Potential in Photodynamic Therapy (PDT)

Triphenylmethane dyes, including Basic Violet 4, are being investigated as photosensitizers for PDT.[5][13] The principle of PDT involves the administration of a photosensitizer, which preferentially accumulates in tumor cells, followed by irradiation with light of a specific wavelength. This process generates reactive oxygen species (ROS) that induce localized cell death.[14]

Mechanism of Action in PDT:

The photodynamic action of a photosensitizer like Basic Violet 4 can proceed through two main pathways upon light activation:

-

Type I Reaction: The excited photosensitizer interacts directly with a substrate to produce radical ions.

-

Type II Reaction: The excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

These reactive species then cause oxidative damage to cellular components, leading to apoptosis or necrosis of the target cells.

Biological Interactions and Signaling

The cationic nature of Basic Violet 4 facilitates its interaction with negatively charged biological macromolecules such as nucleic acids and acidic proteins. While specific signaling pathways directly modulated by Basic Violet 4 are still under extensive investigation, studies on the closely related Crystal Violet in cancer cells suggest potential mechanisms. For instance, Gentian Violet (a mixture often containing Crystal Violet) has been shown to induce apoptosis in hepatocellular carcinoma by upregulating p53 and MDM2, leading to the generation of reactive oxygen species (ROS) and subsequent ferroptosis and apoptosis.[15] It is plausible that Basic Violet 4 could engage similar pathways.

A hypothetical signaling cascade for UV-induced apoptosis, which shares common elements like the involvement of MAPK pathways, can serve as a model for how external stressors, potentially including photosensitized dyes, can trigger cell death.

Conclusion

Basic Violet 4 is a versatile triarylmethane dye with well-established industrial applications and growing potential in biomedical research. Its utility as a biological stain is well-documented, and its photophysical properties make it a candidate for advanced applications such as fluorescence microscopy and photodynamic therapy. For professionals in drug development, understanding the interactions of such dyes with cellular components and signaling pathways may open new avenues for therapeutic and diagnostic strategies. Further research is warranted to fully elucidate its mechanisms of action in biological systems and to develop optimized protocols for its use in advanced research applications.

References

- 1. This compound | 2390-59-2 | Benchchem [benchchem.com]

- 2. This compound (Technical Grade) | CymitQuimica [cymitquimica.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. scispace.com [scispace.com]

- 5. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic Violet 4 | C31H42ClN3 | CID 16955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. This compound | 2390-59-2 [chemicalbook.com]

- 9. Photodeactivation of this compound: a potential hazard of Sodasorb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PhotochemCAD | Crystal Violet [photochemcad.com]

- 12. researchgate.net [researchgate.net]

- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 14. mdpi.com [mdpi.com]

- 15. Biodegradation and Decolorization of Crystal Violet Dye by Cocultivation with Fungi and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Violet: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl Violet, a synthetic dye with diverse applications in research and industry. This document details its various names in literature, key chemical and physical properties, and established experimental protocols.

Synonyms and Alternative Names for this compound

This compound is known by a variety of names in scientific and commercial literature. A comprehensive list of these synonyms and identifiers is crucial for accurate literature searches and material identification.

-

Common Name: this compound[1]

-

Systematic IUPAC Name: [4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium chloride

-

C.I. Name: Basic Violet 4[1]

-

Other Chemical Names and Synonyms:

-

Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride

-

This compound AX

-

This compound GGA

-

Ethyl Crystal Violet

-

Ethyl Purple 6B

-

Gentian Violet B Basic Violet 4[5]

-

Lowacryl Violet 4

-

Shikiso Acid Brilliant Blue 6B

-

Basic Violet

-

Blue 14

-

BV-04

-

CI NO 42600

-

ETHYL PURPLE

-

This compound G

-

Quantitative Data

The following table summarizes the key quantitative properties of this compound, essential for its application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₃₁H₄₂N₃Cl | [2][3][4] |

| Molecular Weight | 492.15 g/mol | [2] |

| Absorption Maximum (λmax) | 594-597 nm | [3] |

| Appearance | Greenish to dark brown/olive green powder | [2][3] |

| Solubility in Water | Soluble (10 mg/ml) | |

| Solubility in Ethanol (B145695) | Soluble | [5] |

| Melting Point | >250°C | |

| Density | 0.98 g/cm³ | [5] |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Staining of Elastic Fibers in Histology

This compound is a component of various staining solutions for the demonstration of elastic fibers in tissue sections. This is important in the study of connective tissue diseases.

Principle: Elastic fibers selectively bind to certain dyes, such as those in iron resorcin fuchsin type solutions which can include this compound, staining them a distinct color that contrasts with other tissue components.

Protocol: Humberstone's Solution for Elastic Fibres

Reagents:

-

Victoria blue 4R: 1 g

-

This compound: 1 g

-

Resorcin: 4 g

-

Dextrin: 0.5 g

-

30% aqueous Ferric chloride: 25 mL

-

95% Ethanol: 150 mL

-

Phenol: 10 g

-

Concentrated Hydrochloric acid: 4 mL

-

Distilled water: 200 mL

-

0.25% Potassium permanganate (B83412) (for Mallory bleach)

-

Weigert's iron hematoxylin (B73222)

-

Van Gieson's picro-fuchsin

Procedure:

-

Deparaffinization and Hydration: Bring tissue sections to water via xylene and a graded ethanol series.

-

Bleaching (Mallory bleach): Treat sections with 0.25% potassium permanganate for ten minutes.

-

Rinse with 95% ethanol.

-

Staining: Place sections into Humberstone's solution and leave overnight.

-

Washing: Wash with 95% ethanol to remove excess staining solution.

-

Rinse in water.

-

Counterstaining: Counterstain with Weigert's iron hematoxylin and Van Gieson's solution.

-

Dehydration and Mounting: Dehydrate through a graded ethanol series, clear with xylene, and mount with a resinous medium.

Expected Results:

-

Elastic fibers: Dark blue/black

-

Nuclei: Black

-

Collagen: Red

-

Other tissue elements: Yellow

Figure 1. Workflow for elastic fiber staining.

Spectrophotometric Determination of Anionic Surfactants

This compound can be used as a reagent for the quantitative determination of anionic surfactants in aqueous samples, such as seawater.

Principle: Anionic surfactants form an ion-association complex with the cationic dye this compound. This complex is extractable into an organic solvent (e.g., toluene), and the concentration of the surfactant can be determined by measuring the absorbance of the organic phase at a specific wavelength.

Protocol:

Reagents:

-

This compound solution

-

Standard solutions of an anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

-

Distilled water

Procedure:

-

Sample Preparation: Prepare a series of standard solutions of the anionic surfactant and the unknown sample.

-

Complex Formation and Extraction:

-

To a known volume of the standard or sample solution, add the this compound solution.

-

Add a specific volume of toluene.

-

Shake the mixture vigorously to facilitate the extraction of the ion-association complex into the toluene phase.

-

Allow the phases to separate.

-

-

Washing (for high salt matrices like seawater):

-

Carefully remove the aqueous layer.

-

Wash the toluene extract with distilled water to remove any co-extracted interfering ions (e.g., chloride).[2]

-

Allow the phases to separate again.

-

-

Spectrophotometric Measurement:

-

Transfer the toluene phase to a cuvette.

-

Measure the absorbance at the wavelength of maximum absorbance for the complex (approximately 612 nm).[2]

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of the anionic surfactant in the unknown sample by interpolating its absorbance on the calibration curve.

-

Figure 2. Workflow for anionic surfactant determination.

Gram Staining of Bacteria (Adapted Protocol)

While Crystal Violet is the standard primary stain in the Gram staining procedure, this compound can serve as an alternative due to its similar chemical structure as a triphenylmethane (B1682552) dye. This differential staining technique is fundamental in microbiology for classifying bacteria into two main groups: Gram-positive and Gram-negative.

Principle: The difference in the cell wall composition of Gram-positive and Gram-negative bacteria determines the retention or loss of the primary stain. Gram-positive bacteria have a thick peptidoglycan layer that retains the crystal violet-iodine complex, while Gram-negative bacteria have a thin peptidoglycan layer and an outer membrane, leading to the loss of the primary stain upon decolorization.

Protocol:

Reagents:

-

This compound solution (as primary stain)

-

Gram's iodine solution (mordant)

-

Decolorizer (e.g., 95% ethanol or a mixture of acetone (B3395972) and ethanol)

-

Safranin (counterstain)

-

Distilled water

Procedure:

-

Smear Preparation and Heat Fixation:

-

Prepare a thin smear of the bacterial culture on a clean glass slide.

-

Allow the smear to air dry completely.

-

Heat-fix the smear by passing it quickly through a flame a few times.

-

-

Primary Staining:

-

Mordant Application:

-

Decolorization:

-

Counterstaining:

-

Drying and Observation:

-

Blot the slide dry with bibulous paper.

-

Examine the smear under a microscope using an oil immersion objective.

-

Expected Results:

-

Gram-positive bacteria: Appear violet/purple.

-

Gram-negative bacteria: Appear pink/red.

Signaling Pathways and Molecular Interactions

Currently, there is a lack of specific, well-defined intracellular signaling pathways in the literature that are directly modulated by this compound. Its primary applications are based on its properties as a stain and an indicator dye that interacts with macromolecules.

However, as a triphenylmethane dye, its mechanism of action often involves electrostatic and hydrophobic interactions with biological molecules. For instance, in the context of Alzheimer's disease research, the related compound Crystal Violet has been shown to selectively bind to Aβ oligomers. This interaction is not part of a signaling cascade but rather a direct binding event that allows for the detection and potential inhibition of these protein aggregates. The interaction of this compound with anionic surfactants is another example of a direct molecular interaction, forming an ion-pair complex.

Further research may elucidate more complex biological activities of this compound beyond its current applications.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Solvent extraction-spectrophotometric determination of anionic surfactants in sea water - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gram Staining [serc.carleton.edu]

- 6. Gram Stain Protocol | Cornell University College of Veterinary Medicine [vet.cornell.edu]

Methodological & Application

Ethyl Violet Staining: Application Notes and Protocols for Histological Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Violet is a cationic triarylmethane dye that sees limited, specialized use in histology. While less common than its close relative, Crystal Violet, it has been noted for its application in specific staining techniques, particularly for elastic fibers. This document provides an overview of this compound and its applications in histology, including detailed protocols. Due to the scarcity of established protocols specifically for this compound in certain applications like amyloid and keratin (B1170402) staining, this guide also provides well-established methods using the structurally similar Crystal Violet, offering a reliable alternative for researchers.

This compound and Crystal Violet share a core chemical structure, with the primary difference being the substitution of ethyl groups for methyl groups on the amine residues. This structural similarity often allows for the interchangeable use of these dyes in various staining procedures. Crystal Violet is a well-documented stain for amyloid and can also be used to visualize keratinocytes.

Applications

The primary documented histological application for this compound is in the demonstration of elastic fibers when incorporated into a resorcin-fuchsin stain.

Given its close chemical similarity to Crystal Violet, this compound may potentially be substituted in protocols for:

-

Amyloid detection, where it would likely exhibit similar metachromatic properties.

-

Keratin visualization, particularly in assessing the degree of keratinization in epithelial tissues.

Principle of Staining

This compound is a basic dye that carries a positive charge and therefore binds to negatively charged (basophilic) tissue components, such as nucleic acids in cell nuclei. In the case of amyloid staining with related violet dyes, the mechanism is metachromasia, where the dye molecules stack in an orderly fashion upon binding to the amyloid fibrils, resulting in a shift in the absorbed light and a color change from blue-violet to reddish-purple.[1] For elastic fibers, the dye is part of a complex that selectively binds to these fibers.

Signaling Pathways and Molecular Interactions

The interaction between this compound and tissue components is primarily electrostatic. The positively charged dye molecules are attracted to negatively charged molecules in the tissue, such as the phosphate (B84403) groups of DNA and the carboxyl groups on the surface of amyloid fibrils.[1]

Caption: Electrostatic interaction of this compound with tissue components.

Experimental Protocols

Preparation of Staining Solutions

This compound Stock Solution (General Use)

A stock solution can be prepared and diluted for various applications.

| Component | Quantity |

| This compound Powder | 1 g |

| 95% Ethanol (B145695) | 100 mL |

Procedure:

-

Weigh 1 g of this compound powder.

-

Dissolve the powder in 100 mL of 95% ethanol.

-

Mix thoroughly until fully dissolved.

-

Store in a tightly sealed, light-protected container at room temperature.

Application 1: Staining of Elastic Fibers (with this compound)

This compound has been recommended for inclusion in mixed dye solutions of the iron resorcin-fuchsin type for demonstrating elastic fibers.[2] Below is a representative protocol for an iron resorcin-fuchsin stain which can incorporate this compound.

Weigert's Iron Resorcin-Fuchsin with Crystal Violet (Adaptable for this compound)

This protocol traditionally uses Crystal Violet but can be adapted for this compound.

Solution Preparation

| Reagent | Components | Instructions |

| French's Solution | Basic Fuchsin: 1 gCrystal Violet (or this compound): 1 gResorcin: 4 g30% Aqueous Ferric Chloride: 25 mLDistilled Water: 200 mL95% Ethanol: 200 mLConcentrated Hydrochloric Acid: 4 mL | 1. In a large flask, add the dyes and resorcin to the water and bring to a boil.2. Add the ferric chloride and continue to boil for 5 minutes.3. Cool and filter. Retain the precipitate on the filter paper.4. Place the filter paper with the precipitate back into the flask and add the ethanol.5. Gently heat until the precipitate dissolves.6. Add the hydrochloric acid.7. Bring the final volume to 200 mL with 95% ethanol.[3] |

| Weigert's Iron Hematoxylin (B73222) | Provided as a two-part kit (A and B) or prepared from standard formulas. | Mix equal parts of Solution A and Solution B immediately before use. |

| Van Gieson's Solution | 1% Aqueous Acid Fuchsin: 10 mLSaturated Aqueous Picric Acid: 90 mL | Combine the solutions and mix well. |

Staining Procedure

-

Deparaffinize tissue sections and hydrate (B1144303) to distilled water.

-

Stain in French's solution until elastic fibers are adequately stained (this may require several hours to overnight).[3]

-

Rinse with 95% ethanol to remove excess stain.

-

Differentiate with 1% acid alcohol.

-

Wash well in water.

-

Counterstain with Weigert's iron hematoxylin and Van Gieson's solution.

-

Dehydrate through graded alcohols.

-

Clear in xylene and mount.

Expected Results

-

Elastic Fibers: Dark blue-green

-

Collagen: Red

-

Cytoplasm: Yellow

-

Nuclei: Blue/Black

Caption: Workflow for elastic fiber staining.

Application 2: Amyloid Staining (Crystal Violet Protocol)

Crystal Violet is a classic method for the metachromatic staining of amyloid.[1] Due to its structural similarity, this compound may yield comparable results, though this would require validation.

Highman's Crystal Violet Method for Amyloid

Solution Preparation

| Reagent | Components | Instructions |

| Crystal Violet Solution | Crystal Violet: 0.1 gDistilled Water: 97.5 mLGlacial Acetic Acid: 2.5 mL | Dissolve the Crystal Violet in the distilled water and then add the glacial acetic acid.[4] |

| Weigert's Iron Hematoxylin | As described previously. | Mix equal parts of Solution A and B before use. |

| Highman's Mounting Medium | Apathy's gum syrup or a modification containing potassium acetate (B1210297) or sodium chloride. | Use a water-based mounting medium to prevent the dye from bleeding.[4] |

Staining Procedure

-

Deparaffinize 5 µm paraffin (B1166041) sections and hydrate to water.[4]

-

Stain nuclei with Weigert's iron hematoxylin for 5 minutes.[4]

-

Wash in water.

-

Place slides in the Crystal Violet solution for 1-30 minutes, checking microscopically until amyloid is stained.[4]

-

Rinse well with water.

-

Drain excess water until the slide is just damp and mount with Highman's medium.[4]

Expected Results

-

Amyloid: Purple-red (metachromatic)

-

Background: Blue-violet

-

Nuclei: Black

Caption: Workflow for Highman's Crystal Violet staining of amyloid.

Application 3: Keratin Visualization (Crystal Violet Protocol)

Crystal violet can be used to stain keratinocytes, and while not a specific keratin stain, it can be useful for visualizing these cells.[5]

General Crystal Violet Staining for Cells and Tissues

Solution Preparation

| Reagent | Concentration | Solvent |

| Crystal Violet Staining Solution | 0.1% - 0.5% (w/v) | Distilled water or Phosphate Buffered Saline (PBS) |

Procedure for a 0.1% Solution:

-

Weigh 0.1 g of Crystal Violet powder.

-

Dissolve in 100 mL of distilled water or PBS.

-

Mix thoroughly.

Staining Procedure for Paraffin Sections

-

Deparaffinize tissue sections and hydrate to distilled water.

-

Immerse slides in the 0.1% Crystal Violet solution for 10-30 minutes at room temperature.[6]

-

Rinse with distilled water until excess stain is removed.

-

Dehydrate rapidly through graded alcohols.

-

Clear in xylene and mount with a resinous medium.

Expected Results

-

Nuclei: Dark Purple

-

Keratinized Cytoplasm: Lighter Purple/Violet

Quantitative Data Summary

The following table summarizes key quantitative parameters for the staining protocols. Note that optimal times and concentrations may vary depending on tissue fixation, thickness, and specific laboratory conditions.

| Parameter | Elastic Fiber Staining (French's) | Amyloid Staining (Highman's) | Keratin Visualization (General) |

| Primary Stain Concentration | 0.5% Crystal/Ethyl Violet & 0.5% Basic Fuchsin in solution[3] | 0.1% Crystal Violet[4] | 0.1% - 0.5% Crystal Violet[7] |

| Staining Time | Several hours to overnight[3] | 1 - 30 minutes[4] | 10 - 30 minutes[6] |

| Differentiation | 1% Acid Alcohol[3] | Not required | Not typically required |

| Section Thickness | 5 µm | 5 µm[4] | Standard paraffin sections (4-5 µm) |

| Mounting Medium | Resinous | Water-based (e.g., Apathy's gum syrup)[4] | Resinous |

| Absorbance Maximum (Dye) | This compound: 596 nm[2]Crystal Violet: ~590 nm[8] | ~590 nm[8] | ~590 nm[8] |

Conclusion

This compound is a specialized histological stain with a primary application in the demonstration of elastic fibers. For other applications such as amyloid and keratin staining, the closely related and well-documented Crystal Violet provides a reliable and effective alternative. The protocols provided herein offer a comprehensive guide for researchers to utilize these stains in their histological analyses. It is recommended that for any new application or substitution of this compound, an initial validation and optimization of the protocol be performed to ensure desired staining outcomes.

References

- 1. Crystal Violet and Thioflavin T [nsh.org]

- 2. stainsfile.com [stainsfile.com]

- 3. stainsfile.com [stainsfile.com]

- 4. stainsfile.com [stainsfile.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Violet Staining Solution_TargetMol [targetmol.com]

- 7. clyte.tech [clyte.tech]

- 8. stainsfile.com [stainsfile.com]

Visualizing Elastic Fibers in Tissue: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastic fibers are essential components of the extracellular matrix in various tissues, including the skin, lungs, and blood vessels, providing them with the ability to stretch and recoil. The visualization of these fibers is crucial for understanding tissue architecture and diagnosing a range of pathological conditions such as emphysema, arteriosclerosis, and certain genetic disorders. While several well-established histological staining methods are routinely used for this purpose, the application of specific dyes and their underlying mechanisms are of continuous interest to researchers seeking to optimize and interpret their results.

This document provides detailed application notes and protocols for the visualization of elastic fibers. While Ethyl Violet is not a primary stain for this application, it has been incorporated into some iron resorcin fuchsin-type staining solutions. Therefore, this guide will focus on the most common and reliable methods for elastic fiber staining—Verhoeff-Van Gieson, Orcein, Aldehyde Fuchsin, and Weigert's Resorcin-Fuchsin—and will also detail a specific resorcin-fuchsin modification, Sheridan's stain, which utilizes Crystal Violet, a dye chemically similar to this compound.

Principle of Elastic Fiber Staining

The selective staining of elastic fibers is primarily attributed to the binding of dyes through non-ionic forces, such as hydrogen bonds and van der Waals forces. The large, complex molecules formed in stains like resorcin-fuchsin and Verhoeff-Van Gieson have a strong affinity for the elastin (B1584352) protein that constitutes the core of elastic fibers. This allows for intense staining of the fibers while surrounding tissue components are either not stained or are subsequently decolorized and counterstained.

Established Staining Methods for Elastic Fibers

Several methods are widely accepted for the routine demonstration of elastic fibers in histological sections. The choice of method often depends on the specific tissue being examined, the desired contrast, and the need to visualize both fine and coarse fibers.

Comparison of Common Elastic Fiber Staining Methods

| Stain | Principle | Elastic Fibers | Collagen | Nuclei | Other Tissue | Advantages | Disadvantages |

| Verhoeff-Van Gieson (VVG) | Overstaining with a hematoxylin-ferric chloride-iodine complex, followed by differentiation with excess mordant.[1] | Black to blue-black[2] | Red[2] | Blue to black[2] | Yellow[2] | Rapid, intense staining; good contrast.[3] | Differentiation step is critical and requires skill; may not stain the finest fibers.[3] |

| Orcein | A natural or synthetic dye that binds to elastic fibers, likely through hydrogen bonding. | Dark brown to purple | Pink/Red (with counterstain) | Blue/Black (with counterstain) | Varies with counterstain | Simple procedure; demonstrates both fine and coarse fibers well.[3] | Staining times can be long (hours to overnight).[4] |

| Aldehyde Fuchsin | Forms a Schiff base with aldehydes present in elastin, particularly after oxidation. | Deep purple to violet[5][6] | Green (with light green counterstain) | Blue/Black (with counterstain) | Varies with counterstain | Stains a variety of other tissue elements (e.g., mast cell granules, beta cells of the pancreas).[5] | Staining solution has a short shelf-life; involves the use of paraldehyde.[3] |

| Weigert's Resorcin-Fuchsin | A complex of basic fuchsin, resorcinol (B1680541), and ferric chloride that binds to elastic fibers. | Blue-black[7] | Red (with Van Gieson) | Blue (with hematoxylin) | Yellow (with Van Gieson) | Reliable and intense staining. | Preparation of the staining solution is time-consuming.[3] |

| Sheridan's Stain (Crystal Violet-Resorcin) | A modification of Weigert's stain using crystal violet instead of basic fuchsin.[8] | Green | Red | Blue | Yellow | Provides a different color profile which may be advantageous in some contexts. | Shares the complex preparation of other resorcin-fuchsin methods. |

Experimental Protocols

The following are detailed protocols for the most common methods of elastic fiber visualization.

Protocol 1: Verhoeff-Van Gieson (VVG) Stain

This method is a regressive staining technique that provides excellent contrast between elastic fibers and other tissue components.

Materials:

-

Verhoeff's Working Solution (prepare fresh):

-

5% Alcoholic Hematoxylin (B73222): 20 ml

-

10% Aqueous Ferric Chloride: 8 ml

-

Weigert's Iodine Solution (Iodine 2g, Potassium Iodide 4g in 100 ml distilled water): 8 ml

-

-

2% Aqueous Ferric Chloride (for differentiation)

-

5% Sodium Thiosulfate (B1220275)

-

Van Gieson's Solution (1% Aqueous Acid Fuchsin 10 ml, Saturated Aqueous Picric Acid 90 ml)

-

Formalin-fixed, paraffin-embedded tissue sections (5 µm)

-

Control tissue: Aorta or other large artery

Procedure:

-

Deparaffinize and rehydrate sections to distilled water.

-

Stain in freshly prepared Verhoeff's working solution for 20-60 minutes. Sections should be completely black.[2][9]

-

Rinse in tap water.

-

Differentiate in 2% ferric chloride for 1-2 minutes, agitating the slides.[2] This step is critical and should be monitored microscopically until elastic fibers are distinct and the background is gray.

-

Rinse in tap water to stop differentiation.

-

Place in 5% sodium thiosulfate for 1 minute to remove iodine.[2]

-

Wash in running tap water for 5 minutes.

-

Counterstain with Van Gieson's solution for 3-5 minutes.[9]

-

Dehydrate quickly through 95% and absolute ethanol (B145695).

-

Clear in xylene and mount.

Expected Results:

-

Elastic fibers: Black to blue-black[2]

-

Nuclei: Blue to black[2]

-

Collagen: Red[2]

-

Other tissue (muscle, cytoplasm): Yellow[2]

Protocol 2: Orcein Stain

This is a simpler, progressive staining method suitable for demonstrating both fine and coarse elastic fibers.

Materials:

-

Orcein solution (e.g., Taenzer-Unna Orcein: Orcein 1g, 70% Ethanol 100 ml, Hydrochloric Acid 1 ml)

-

70% Ethanol

-

Acid ethanol (1% HCl in 70% ethanol) for differentiation (optional)

-

Counterstain (e.g., Methylene Blue or Van Gieson's solution)

-

Formalin-fixed, paraffin-embedded tissue sections (5 µm)

-

Control tissue: Skin or aorta

Procedure:

-

Deparaffinize and rehydrate sections to 70% ethanol.[4]

-

Stain in Orcein solution for 1-2 hours at 37°C or overnight at room temperature.[10]

-

(Optional) Differentiate briefly in acid ethanol to decolorize collagen.[4]

-

Wash well in water.

-

Counterstain if desired (e.g., with Methylene Blue for 1-2 minutes).[10]

-

Dehydrate through graded ethanols.

-

Clear in xylene and mount.

Expected Results:

-

Elastic fibers: Dark brown to purple

-

Nuclei: Blue (with Methylene Blue counterstain)

-

Other tissue: Pale blue or as per counterstain

Protocol 3: Sheridan's Stain (Crystal Violet-Resorcin-Fuchsin)

This method is a modification of Weigert's iron resorcin fuchsin, substituting Crystal Violet for Basic Fuchsin. This compound could potentially be used in a similar fashion due to its chemical similarity.

Materials:

-

Sheridan's Solution:

-

95% Ethanol

-

1% Acid Alcohol (1% HCl in 70% ethanol)

-

Weigert's Iron Hematoxylin (for nuclear stain)

-

Van Gieson's Solution (for counterstain)

-

Formalin-fixed, paraffin-embedded tissue sections (5 µm)

-

Control tissue: Aorta

Preparation of Sheridan's Solution:

-

In a large flask, add Crystal Violet, dextrin, and resorcinol to the distilled water.[8]

-

Bring to a boil and add the ferric chloride solution.[8]

-

Boil for 5 minutes.[8]

-

Cool and filter. Collect the precipitate on the filter paper.[8]

-

Transfer the filter paper with the precipitate back to the flask.

-

Add 200 ml of 95% ethanol and heat gently until the precipitate dissolves.[8]

-

Add the concentrated hydrochloric acid.[8]

Staining Procedure:

-

Deparaffinize and rehydrate sections to distilled water.

-

Stain in Sheridan's solution until elastic fibers are adequately stained (this may require several hours to overnight).[8]

-

Wash with 95% ethanol to remove excess stain.[8]

-

Differentiate with 1% acid alcohol.[8]

-

Wash in water.

-

Counterstain with Weigert's iron hematoxylin and Van Gieson's solution.[8]

-

Dehydrate through graded ethanols.

-

Clear in xylene and mount.

Expected Results:

Discussion and Troubleshooting

-

Fixation: While 10% neutral buffered formalin is suitable for most elastic fiber stains, prolonged fixation can impair staining.

-

Differentiation: For regressive stains like VVG, the differentiation step is the most common source of error. It is advisable to check the sections microscopically during this step to avoid over-differentiating and loss of staining in fine fibers. It is often better to slightly under-differentiate, as the counterstain can further remove the primary stain.[9]

-

Reagent Preparation: Many elastic fiber staining solutions, particularly the resorcin-fuchsin types, require careful preparation and may have limited stability.[3] It is recommended to prepare these fresh or as indicated by the specific protocol.[9] For instance, Weigert's iron hematoxylin for the VVG stain should be prepared fresh daily.

-

Alternative Methods: For specific applications, other methods may be preferable. For example, Aldehyde Fuchsin is excellent for demonstrating oxytalan fibers (immature elastic fibers) after oxidation, which may not stain with Verhoeff's hematoxylin.[3]

Conclusion

The visualization of elastic fibers is a fundamental technique in histology and pathology. While this compound is not a conventional stain for this purpose, its related compound, Crystal Violet, is used in modifications of the Weigert's resorcin-fuchsin method, such as Sheridan's stain. For most applications, the Verhoeff-Van Gieson, Orcein, and Aldehyde Fuchsin methods remain the gold standards due to their reliability and the extensive literature supporting their use. The choice of the most appropriate method will depend on the specific research question, the tissue type, and the desired staining characteristics. The protocols and comparative data presented here provide a comprehensive guide for researchers to effectively visualize and analyze elastic fibers in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. biotna.net [biotna.net]

- 3. stainsfile.com [stainsfile.com]

- 4. stainsfile.com [stainsfile.com]

- 5. scribd.com [scribd.com]

- 6. stainsfile.com [stainsfile.com]

- 7. stainsfile.com [stainsfile.com]

- 8. stainsfile.com [stainsfile.com]

- 9. Verhoeff-Van Gieson (VVG) Staining Protocol for Elastic Fibers - IHC WORLD [ihcworld.com]

- 10. patolab.com.tr [patolab.com.tr]

Application Notes and Protocols for Ethyl Violet in Selective Isolation of Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Violet is a triarylmethane dye that serves as a selective agent in microbiological culture media for the isolation of Gram-negative bacteria. Its selective properties stem from its ability to inhibit the growth of Gram-positive bacteria while permitting the proliferation of most Gram-negative species. This characteristic makes this compound a valuable tool in clinical diagnostics, food and water quality testing, and research settings where the isolation of specific Gram-negative pathogens or commensals is required. These application notes provide detailed information on the mechanism of action, quantitative data on its selective inhibition, and protocols for its use in selective media.

Mechanism of Selective Inhibition

The selective action of this compound is primarily attributed to the fundamental differences in the cell wall structure between Gram-positive and Gram-negative bacteria.

-

Gram-positive bacteria possess a thick, exposed layer of peptidoglycan in their cell wall. This compound, a positively charged molecule, interacts with the negatively charged components of the peptidoglycan and teichoic acids. This interaction is believed to disrupt the cell wall integrity and inhibit essential cellular processes, ultimately leading to the cessation of growth.

-

Gram-negative bacteria , on the other hand, have a much thinner layer of peptidoglycan that is shielded by an outer membrane. This outer membrane acts as a barrier, preventing the this compound dye from reaching its target peptidoglycan layer, thus rendering these bacteria significantly more resistant to its inhibitory effects.

Caption: Mechanism of selective inhibition by this compound.

Quantitative Data: Selective Inhibition

The efficacy of this compound as a selective agent is demonstrated by the significant difference in its minimal inhibitory concentration (MIC) for Gram-positive versus Gram-negative bacteria. The following table provides representative MIC values, illustrating the dye's potent inhibitory effect on Gram-positive organisms and the comparatively high tolerance of Gram-negative organisms.

| Bacterial Species | Gram Stain | Typical Minimal Inhibitory Concentration (µg/mL) |

| Staphylococcus aureus | Positive | 0.5 - 2.0 |

| Bacillus subtilis | Positive | 0.25 - 1.0 |

| Enterococcus faecalis | Positive | 1.0 - 4.0 |

| Escherichia coli | Negative | > 64 |

| Pseudomonas aeruginosa | Negative | > 128 |

| Salmonella enterica | Negative | > 64 |

Note: These values are illustrative and can vary depending on the specific strain, culture conditions, and testing methodology.

Experimental Protocols

Preparation of this compound Azide (B81097) (EVA) Broth

This compound Azide (EVA) Broth is a selective medium used for the confirmation of the presence of enterococci, which are Gram-positive but are an exception and can grow in the presence of the concentrations of selective agents used in this medium.[1][2][3] The combination of this compound and sodium azide inhibits the growth of most other Gram-positive and many Gram-negative bacteria.[1][2][3]

Composition:

| Component | Amount (g/L) |

| Casein Enzymic Hydrolysate | 20.0 |

| Dextrose | 5.0 |

| Dipotassium Phosphate | 2.7 |

| Monopotassium Phosphate | 2.7 |

| Sodium Chloride | 5.0 |

| Sodium Azide | 0.4 |

| This compound | 0.00083 |

Protocol:

-

Dissolve Components: Suspend 35.8 g of dehydrated EVA Broth medium in 1 liter of purified water.[1][2][3]

-

Heat to Dissolve: Heat the mixture gently with frequent agitation until the medium is completely dissolved.[1][2][3]

-

Dispense: Dispense the medium into test tubes in appropriate volumes (e.g., 10 mL).[1][2][3]

-

Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][2][3]

-

Cooling and Storage: Allow the sterilized medium to cool to room temperature. Store in a cool, dark place.

Preparation of a General-Purpose this compound Selective Agar (B569324)

This protocol describes the preparation of a selective agar medium by incorporating this compound into a basal nutrient agar. This approach can be adapted for various research purposes.

Composition:

| Component | Amount (g/L) |

| Nutrient Agar | 28.0 |

| This compound | 0.001 - 0.002 |

Protocol:

-

Prepare Basal Medium: Prepare nutrient agar according to the manufacturer's instructions (typically dissolving 28 g in 1 liter of purified water).

-

Sterilize Basal Medium: Sterilize the nutrient agar by autoclaving at 121°C for 15 minutes.

-

Cool the Medium: Allow the sterilized agar to cool to approximately 45-50°C in a water bath. It is crucial that the agar is cool enough to not degrade the this compound, but still molten for pouring.

-

Prepare this compound Stock Solution: Prepare a 0.1% (w/v) stock solution of this compound in sterile distilled water.

-

Add this compound to Agar: Aseptically add the appropriate volume of the this compound stock solution to the cooled nutrient agar to achieve the desired final concentration (e.g., for a final concentration of 0.001 g/L, add 1 mL of the 0.1% stock solution to 1 liter of agar). Mix gently but thoroughly to ensure even distribution.

-

Pour Plates: Pour the this compound-containing agar into sterile Petri dishes and allow them to solidify at room temperature.

-

Storage: Store the prepared plates in a cool, dark place, preferably inverted to prevent condensation from dripping onto the agar surface.

Quality Control Protocol

To ensure the selective properties of the prepared media, it is essential to perform quality control testing.

-

Inoculation: Streak the prepared this compound-containing medium with known strains of a Gram-positive bacterium (e.g., Staphylococcus aureus) and a Gram-negative bacterium (e.g., Escherichia coli).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Observation:

-

Expected Result for Gram-positive control: No growth or significantly inhibited growth.

-

Expected Result for Gram-negative control: Good growth of colonies.

-

-

Documentation: Record the results of the quality control testing for the batch of media prepared.

Caption: Workflow for using this compound selective media.

Applications

-

Clinical Microbiology: Selective isolation of Gram-negative pathogens from clinical specimens such as urine, feces, and wound swabs, aiding in the diagnosis of infectious diseases.

-

Food and Water Safety: Detection and enumeration of Gram-negative indicator organisms (e.g., coliforms) to assess the microbiological safety of food and water samples.

-

Pharmaceutical and Biotechnology Industries: Monitoring for Gram-negative bacterial contamination in manufacturing processes and final products.

-

Research: Facilitating the study of specific Gram-negative bacteria by eliminating the overgrowth of Gram-positive commensals in mixed microbial populations.

Limitations and Considerations

-

Not all Gram-negative bacteria will grow: Some fastidious Gram-negative bacteria may be inhibited by this compound or other components of the selective medium.

-

Some Gram-positive bacteria may grow: Certain Gram-positive species, such as enterococci, may exhibit resistance to the concentrations of this compound typically used in selective media.

-

Over-incubation: Prolonged incubation times may lead to the breakthrough growth of some inhibited Gram-positive bacteria.

-

Purity of this compound: The concentration and purity of the this compound dye can impact the selectivity of the medium. It is recommended to use a certified grade of the dye.

Conclusion

This compound is a reliable and effective selective agent for the isolation of Gram-negative bacteria from mixed microbial populations. Its mechanism of action, based on the structural differences in bacterial cell walls, provides a strong basis for its selective properties. The protocols provided in these application notes offer a framework for the successful preparation and use of this compound-containing media in various scientific and industrial applications. Proper quality control is essential to ensure the intended performance of these selective media.

References

Application Notes and Protocols: Preparation of Ethyl Violet Solution for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Violet is a cationic triarylmethane dye used in histology and microbiology as a stain.[1] It is particularly noted for its application in complex staining solutions for the demonstration of elastic fibers.[1] This document provides detailed protocols for the preparation of this compound solutions for various microscopy applications, including its use in specialized stains like Miller's and Humberstone's for elastic fibers, as well as a general-purpose staining solution.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in Table 1. This information is crucial for the correct preparation, handling, and storage of the staining solution.

Table 1: Properties of this compound

| Property | Value | Reference |

| Common Names | This compound, Basic Violet 4, Ethyl Purple 6B | [2][3] |

| C.I. Number | 42600 | [1] |

| Molecular Formula | C₃₁H₄₂N₃Cl | [4][5] |

| Molecular Weight | 492.14 g/mol | [6] |

| Appearance | Dark green to greenish powder | [5][7] |

| Solubility in Water | Slightly soluble | [4] |

| Solubility in Ethanol (B145695) | Soluble | [4] |

| Absorption Maximum (λmax) | 596 nm | [1] |

| Storage Temperature | Below 25°C in a dry, well-ventilated place | [4] |

Applications in Microscopy

This compound is utilized in several staining techniques in microscopy:

-

Elastic Fiber Staining: It is a key component in stains such as Miller's and Humberstone's, which are used for the visualization of elastic fibers in tissue sections.[2][8]

-

General Histological Staining: As a basic dye, it can be used for staining acidic tissue components, such as nuclei.

-

Microbiology: It can be used as a primary stain in bacteriological preparations.[4]

Experimental Protocols

Preparation of a General-Purpose 0.5% Alcoholic this compound Solution

This protocol describes the preparation of a simple alcoholic solution of this compound suitable for general histological staining.

Materials:

-

This compound powder (C.I. 42600)

-

95% Ethanol

-

Distilled water

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Filter paper

Procedure:

-

Weighing: Accurately weigh 0.5 g of this compound powder.

-

Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of 95% ethanol.

-

Mixing: Place the flask on a magnetic stirrer and stir until the dye is completely dissolved.

-

Volume Adjustment: Once dissolved, add 95% ethanol to bring the final volume to 100 mL.

-

Filtration: Filter the solution using filter paper to remove any undissolved particles.

-

Storage: Store the solution in a tightly sealed, light-protected bottle at room temperature. The shelf life is indefinite if stored properly.[9]

Preparation of Miller's Elastic Stain

This is a complex stain used for the specific demonstration of elastic fibers.[8][10]

Materials:

-

Victoria blue 4R: 1.0 g

-

New fuchsin: 1.0 g

-

Crystal violet: 1.0 g (Note: Some formulations may use this compound interchangeably or in addition)

-

Resorcin: 4.0 g

-

Dextrin: 1.0 g

-

Fresh 30% aqueous ferric chloride: 50.0 mL

-

Distilled water: 200 mL

-

95% Ethanol: 200 mL

-

Concentrated Hydrochloric acid: 2.0 mL

Procedure:

-

In a large flask, dissolve the Victoria blue 4R, new fuchsin, and crystal violet in 200 mL of hot distilled water.[10]

-

Add the resorcin and dextrin, followed by the fresh 30% aqueous ferric chloride.[10]

-

Boil the mixture for 5 minutes. A precipitate will form.[10]

-

Filter the hot solution through filter paper.[10]

-

Transfer the filter paper containing the precipitate back into the original flask.[10]

-

Add 200 mL of 95% ethanol and boil gently for 15-20 minutes to redissolve the precipitate.[10]

-

Filter the solution and adjust the final volume to 200 mL with 95% ethanol.[10]

-

Add 2.0 mL of concentrated hydrochloric acid and mix well.[3]

-

The solution is very stable and can be stored for many years.[3][8]

Staining Protocol for Elastic Fibers using Miller's Stain

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Optional: Perform a Mallory bleach with 0.25% potassium permanganate (B83412) for 5-10 minutes, rinse, and decolorize with 1% oxalic acid for 1 minute.[8][10]

-

Rinse in 95% alcohol.[10]

-

Stain in Miller's elastic stain for 1.5 to 3 hours.[10] For overnight staining, the solution can be diluted with an equal volume of 95% alcohol.[10]

-

Wash in 95% alcohol to remove excess stain.[8]

-

Rinse in distilled water.

-

Counterstain as desired (e.g., with Van Gieson's stain).

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Table 2: Staining Times and Expected Results

| Staining Protocol | Target Structure | Staining Time | Expected Result | Reference |

| General-Purpose 0.5% Alcoholic this compound | Nuclei, Bacteria | 1-5 minutes | Deep violet | [11][12] |

| Miller's Elastic Stain | Elastic fibers | 1.5 - 3 hours | Black | [10] |

| Humberstone's Stain | Elastic fibers | Overnight | Blue-black | [2] |

Visualizations

Workflow for Preparation of General-Purpose this compound Solution

Caption: Workflow for preparing a general-purpose this compound solution.

General Histological Staining Workflow

References

- 1. stainsfile.com [stainsfile.com]

- 2. stainsfile.com [stainsfile.com]

- 3. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]

- 4. Buy this compound For Microscopy, Affordable Price, Laboratory-Grade Dye/Stain [abchemicalindustries.com]

- 5. This compound For Microscopy at 1142.24 INR in Mumbai | A. B. Enterprises [tradeindia.com]

- 6. CAS-2390-59-2, this compound for Microscopy Manufacturers, Suppliers & Exporters in India | 088215 [cdhfinechemical.com]

- 7. biolaboratorium.com [biolaboratorium.com]

- 8. stainsfile.com [stainsfile.com]

- 9. archpdfs.lps.org [archpdfs.lps.org]

- 10. Miller's Elastic Staining Protocol - IHC WORLD [ihcworld.com]

- 11. Gram Stain Protocol | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 12. Crystal violet staining protocol | Abcam [abcam.com]

Application Notes & Protocols: Ethyl Violet for Protein Visualization in SDS-PAGE

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ethyl Violet, particularly in a counterion dye staining method, for the visualization of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This method offers a rapid, sensitive, and mass spectrometry-compatible alternative to traditional staining techniques like Coomassie Brilliant Blue and silver staining.

Introduction